molecular formula C20H25NO5 B092048 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester CAS No. 34014-60-3

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester

Cat. No. B092048
CAS RN: 34014-60-3
M. Wt: 359.4 g/mol
InChI Key: QCJJMPZWBYORGR-UHFFFAOYSA-N
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Description

The compound of interest, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester, is a derivative of pyridinedicarboxylic acid. It is a specialized chemical that has been synthesized for various applications in chemical research and industry. The synthesis of such compounds is often driven by the need to explore their potential as intermediates in the production of more complex molecules or as active compounds in their own right .

Synthesis Analysis

The synthesis of the diethyl ester of 3,5-pyridinedicarboxylic acid involves a reaction starting from a β-diketo compound, formaldehyde, and amine, with the use of an amine salt as a phase transfer catalyst. This method has proven to be efficient, yielding the final product in 88% total yield with a high purity of 98%. The use of phase transfer catalysis is a key factor in achieving such high efficiency, as it facilitates the transfer of a reactant from one phase into another where the reaction occurs, thus enhancing the reaction rate and yield .

Molecular Structure Analysis

While the provided data does not include direct information about the molecular structure of the diethyl ester of 3,5-pyridinedicarboxylic acid, it is known that the molecular structure of such compounds can be complex. The presence of multiple functional groups, including ester groups and a pyridine ring, suggests that the molecule may exhibit interesting electronic and steric properties. These properties can be crucial for the compound's reactivity and potential applications .

Chemical Reactions Analysis

The chemical reactivity of the diethyl ester of 3,5-pyridinedicarboxylic acid can be inferred from its functional groups. The ester groups may be susceptible to hydrolysis, transesterification, or other nucleophilic attacks, while the pyridine ring could engage in electrophilic substitution reactions. The presence of a methoxyphenyl group may also influence the compound's reactivity, potentially stabilizing certain intermediates or directing reactions to occur at specific positions on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the diethyl ester of 3,5-pyridinedicarboxylic acid are not explicitly detailed in the provided data. However, based on the general knowledge of similar compounds, it can be expected to have certain solubility characteristics in organic solvents, a specific melting point range, and a defined boiling point under standard conditions. The purity of the synthesized compound, as mentioned, is high, which is essential for its use in further chemical reactions or applications where impurities could affect the outcome .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Rearrangements and Derivatives : The compound undergoes various chemical transformations. For instance, treatment with toluene or pyridine leads to the formation of several products like 1,2,3,6-tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester. Acidic conditions can convert it into 2-methyl-3-quinolinecarboxylic acid ethyl ester, suggesting interesting chemical behavior (Kim, 1986).

  • Synthesis and Characterization : The synthesis of pyridinedicarboxylic acid derivatives, including the subject compound, is a field of study. This involves various chemical reactions leading to the formation of structurally diverse and potentially bioactive compounds (Wu Jian-yi, 2001).

Biological and Pharmacological Studies

  • Enzymatic Reactions : Research has demonstrated that the compound can undergo enzymatic reactions such as hydroxylation and carboxylic acid ester cleavage catalyzed by cytochrome P-450. This provides insights into metabolic pathways and enzyme-substrate interactions (Guengerich, Peterson, & Böcker, 1988).

  • Lipase Catalyzed Hydrolysis : The compound's derivatives have been studied for their hydrolysis by Candida rugosa lipase, showcasing potential applications in enzymatic resolutions and understanding of stereochemical aspects of enzyme-substrate interactions (Sobolev et al., 2002).

Material Synthesis and Impurities

  • Synthesis of Impurities in Bulk Drugs : Research includes the synthesis of impurities in bulk drugs related to this compound. Understanding these impurities is crucial for quality control in pharmaceutical production (Wu Pi-y, 2014).

Electronic and Structural Studies

  • Electroreductive Synthesis : The compound has been studied for its selective and facile electroreductive synthesis. This research contributes to the development of efficient methods for producing structurally complex and useful compounds (Kita et al., 1999).

  • Crystal Structure and DFT Studies : Studies on crystal structure and density functional theory (DFT) of related compounds provide insights into their molecular geometry, electronic properties, and potential applications in material science (Ahankar et al., 2021).

Safety And Hazards

IC50 values of 5.185 × 10^-3 and 1.033 × 10^-3 mol·L^-1 were collected after 24 and 48 h of treatment with DQ71508 towards human embryonic kidney HEK-293 cells, demonstrating the relatively low cytotoxicity of this compound .

Future Directions

Both DQ58 and DQ71508 seem to be potential candidates for Fe chelation therapy, and DQ58 is a better Fe(III) chelator than DQ71508 . The search for alternative molecules is strongly and continuously requested .

properties

IUPAC Name

diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11,18,21H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJJMPZWBYORGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187626
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester

CAS RN

34014-60-3
Record name Diethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester
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Record name 34014-60-3
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-4-(P-METHOXYPHENYL)-2,6-DIMETHYL-, DIETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
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